Product packaging for 2-Methyl-2-(4-methylphenyl)propanal(Cat. No.:)

2-Methyl-2-(4-methylphenyl)propanal

Cat. No.: B13286425
M. Wt: 162.23 g/mol
InChI Key: XZZLLNZAFDGAHD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)propanal is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B13286425 2-Methyl-2-(4-methylphenyl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2-(4-methylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-8H,1-3H3

InChI Key

XZZLLNZAFDGAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 4 Methylphenyl Propanal

Strategies for Carbonyl Group Introduction and Regioselectivity

The introduction of a carbonyl group onto an aromatic ring with control over its position (regioselectivity) is a cornerstone of synthesizing aryl aldehydes like 2-Methyl-2-(4-methylphenyl)propanal.

One common approach involves the functionalization of pre-existing substituted aromatic compounds. For instance, a starting material like 1-isobutyl-3-methylbenzene can be converted to the target aldehyde. This method often involves multiple steps, including reactions to introduce the necessary functional groups at the desired positions on the aromatic ring. The functionalization of polycyclic aromatic compounds can also be achieved through methods like sulfoniumization, which allows for regioselective activation and subsequent C-C bond formation. nih.gov

A specific example is the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445), a related compound, which starts from various substituted alkylaromatics. asianpubs.org The process involves bromination followed by alkylation. asianpubs.org For example, reacting 3-methyl benzyl (B1604629) chloride with isobutyraldehyde (B47883) in the presence of a phase-transfer catalyst can yield the desired propanal, although this method may suffer from low yields and selectivity. asianpubs.org

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group. researchgate.net These reactions typically involve an aryl halide or triflate, carbon monoxide, and a nucleophile. researchgate.netnih.gov The regioselectivity of these reactions is a key advantage. nih.gov For the synthesis of aromatic aldehydes, a reductive carbonylation process can be employed. organic-chemistry.org This has been demonstrated in a ligandless palladium-catalyzed reaction of aryl iodides under ambient temperature and pressure, using a reductant like triethylsilane. organic-chemistry.org The catalytic cycle is believed to involve the in-situ generation of palladium nanoparticles that undergo oxidative addition, carbon monoxide insertion, and reductive elimination to form the aldehyde. organic-chemistry.org

Table 1: Key Features of Palladium-Catalyzed Carbonylation

FeatureDescription
Catalyst Typically a palladium(0) or palladium(II) complex. researchgate.net
Reactants Aryl halide/triflate, carbon monoxide, and a nucleophile/reductant. researchgate.netnih.gov
Conditions Can be performed under mild to moderate temperatures and pressures. organic-chemistry.orgresearchgate.net
Advantages High regioselectivity and functional group tolerance. researchgate.netorganic-chemistry.org

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While the classic Heck reaction forms a substituted alkene, variations can be adapted for aldehyde synthesis. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. diva-portal.org For instance, in the reaction of aryl halides with electron-rich olefins, a mixture of α- and β-substituted products can be formed. diva-portal.org The intramolecular Heck reaction often exhibits enhanced stereoselectivity and regioselectivity. libretexts.orgyoutube.com

The Friedel-Crafts reaction is a classic method for the acylation or alkylation of aromatic rings. google.com In the context of aldehyde synthesis, the Gattermann-Koch reaction, a type of Friedel-Crafts reaction, can be used to introduce a formyl group (-CHO) directly onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst like aluminum chloride-cuprous chloride. acs.org For example, the formylation of 1-isobutyl-2-methylbenzene under Friedel-Crafts conditions can be a direct route to 4-isobutyl-2-methylbenzaldehyde, a precursor to the target molecule. acs.org The regioselectivity is governed by the directing effects of the substituents on the aromatic ring, with para-substitution often favored when an alkyl group is present to stabilize the intermediate arenium ion. acs.org

Table 2: Comparison of Synthetic Strategies for Carbonyl Introduction

MethodKey ReagentsAdvantagesDisadvantages
Functionalization of Precursors Substituted aromatics, various reagentsUtilizes readily available starting materialsCan involve multiple steps, potential for low yields asianpubs.org
Carbonylation Reactions Aryl halides, CO, Pd catalyst researchgate.netnih.govHigh regioselectivity, functional group tolerance researchgate.netorganic-chemistry.orgRequires handling of toxic CO gas, catalyst cost
Heck Reaction Aryl halides, alkenes, Pd catalyst wikipedia.orgorganic-chemistry.orgVersatile C-C bond formation wikipedia.orgRegioselectivity can be an issue with some substrates diva-portal.org
Friedel-Crafts Reaction Aromatic compound, CO/HCl, Lewis acid catalyst google.comacs.orgDirect formylation of the aromatic ringHarsh reaction conditions, limited substrate scope

Approaches to Stereoselective Synthesis of Chiral Propanals

When the target molecule contains a chiral center, as is the case for this compound where the carbon bearing the methyl and phenyl groups is a stereocenter, stereoselective synthesis becomes crucial.

Control of Absolute Configuration at the α-Chiral Center

Achieving control over the absolute configuration of the α-chiral center in propanals is a significant challenge in organic synthesis. Several strategies can be employed:

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch For example, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of chiral allenes and styrenes. nih.gov

Substrate Control: In some cases, existing stereocenters in the starting material can influence the stereochemistry of newly formed stereocenters. youtube.com

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures or to perform enantioselective transformations.

In the context of synthesizing chiral propanals, an aldol (B89426) reaction with a chiral enolate or a chiral aldehyde could be a key step. youtube.com The stereochemical outcome of such reactions can often be predicted using models like the Felkin-Anh or Zimmerman-Traxler models. youtube.com For instance, the use of a boron enolate in an aldol reaction can provide high levels of diastereoselectivity. youtube.com

Enantioselective Catalysis in Propanal Synthesis

Enantioselective catalysis is a pivotal technique in modern chemistry, enabling the synthesis of specific stereoisomers of chiral molecules. wikipedia.org This is particularly relevant for compounds like this compound, where different enantiomers can exhibit distinct biological activities. The primary goal of enantioselective synthesis is to produce a single enantiomer or diastereomer in preference to others. wikipedia.org This is achieved by employing chiral catalysts that create a chiral environment, influencing the reaction pathway to favor the formation of one stereoisomer. wikipedia.org

Recent advancements have highlighted the use of various catalytic systems to achieve high levels of enantioselectivity in aldehyde synthesis. These include:

Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can act as catalysts. wikipedia.org These catalysts are often inexpensive, environmentally friendly, and can facilitate reactions like aldol additions with high enantioselectivity. wikipedia.orgrsc.org

Transition Metal Catalysis : Chiral complexes of metals like iridium, rhodium, and cobalt are highly effective for a broad range of enantioselective transformations. wikipedia.orgacs.org For instance, iridium-catalyzed reductive couplings can produce highly enantiomerically enriched alcohols from aldehydes. nsf.gov

Biocatalysis : Enzymes offer a highly selective and environmentally friendly approach to producing chiral compounds. numberanalytics.com

The development of novel chiral ligands and catalyst systems, including chiral N-heterocyclic carbenes (NHCs) and chiral phosphoric acids (CPAs), has further expanded the toolbox for enantioselective synthesis. numberanalytics.com These catalysts have demonstrated high efficiency and enantioselectivity in various reactions, including the hydrogenation and alkylation of aldehydes. numberanalytics.com

Novel Synthetic Routes and Process Development

The quest for more efficient, sustainable, and selective methods for synthesizing aldehydes like this compound is a continuous effort in chemical research. This involves exploring greener pathways, developing highly regioselective strategies, and designing advanced catalytic systems.

Exploration of Sustainable Synthesis Pathways

Sustainability in chemical synthesis emphasizes the use of renewable resources, minimizing waste, and employing environmentally benign reaction conditions. rsc.org For aldehyde synthesis, this translates to:

Biocatalysis : Utilizing enzymes such as alcohol dehydrogenases and alcohol oxidases to catalyze the oxidation of alcohols to aldehydes under mild conditions. nih.gov This approach is an alternative to traditional methods that often rely on heavy metal catalysts. nih.gov

Aldehydes as Catalysts : Research has shown that simple aldehydes can themselves act as effective and sustainable catalysts in various chemical transformations. rsc.org

The integration of biocatalysis and other green chemistry principles is crucial for developing more sustainable manufacturing processes for fine chemicals. numberanalytics.com

Development of Highly Regioselective Functionalization Strategies

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is critical in the synthesis of complex molecules like this compound. Heck reactions, for instance, can be used to introduce a propanal side chain, but controlling the position of substitution is a key challenge. acs.org

Research has focused on developing catalytic systems that can direct the functionalization to a specific site on the aromatic ring. For example, iron-catalyzed bromination has been shown to achieve a high degree of monobromination at the desired position. acs.org

Advanced Catalytic Systems for Aldehyde Formation

The development of advanced catalytic systems is at the forefront of modern organic synthesis. nih.gov These systems often involve the synergistic action of multiple components to achieve high efficiency and selectivity.

Key areas of advancement include:

Transition Metal Hydride Catalysis : Rhodium and cobalt-hydride catalysts have been shown to transform aldehydes into a variety of carbocyclic structures. acs.org

Iron-Based Catalysts : Well-defined iron(II) catalysts have demonstrated remarkable activity in the hydrogenation of aldehydes, in some cases rivaling the performance of noble metals. acs.org

Photoredox and Cobalt Dual Catalysis : This emerging strategy enables enantioselective reactions by using light to drive the chemical transformation in conjunction with a cobalt catalyst. nih.gov

These advanced systems offer new possibilities for synthesizing aldehydes with high precision and under milder reaction conditions.

Synthesis of Key Intermediates for this compound Precursors

One common strategy involves the alkylation of a suitable aromatic precursor. For instance, 2,2-dimethyl-3-(3-methylphenyl)propanal has been synthesized from 3-methyl benzyl chloride via alkylation of isobutyraldehyde using a phase-transfer catalyst. asianpubs.org A similar approach could be envisioned for this compound, starting from a corresponding 4-methylbenzyl halide.

Another key intermediate can be formed through the bromination of an alkylaromatic compound, followed by alkylation. asianpubs.org The synthesis of various 2-methyl-2'-phenylpropionic acid derivatives, which are structurally related to the target compound, often involves novel intermediate compounds that can be prepared in high yield. google.com

The table below provides examples of key intermediates and their synthetic relevance.

Table 1: Key Intermediates and Synthetic Relevance

Intermediate CompoundSynthetic Relevance
2-methyl-1-(4-methylphenyl)prop-2-en-1-oneA potential precursor that could be reduced to the corresponding propanal. chemicalbook.com
methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoateAn intermediate that can be modified to introduce the propanal functionality. chemicalbook.com
2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylesterA precursor for related 2-methyl-2'-phenylpropionic acid derivatives. google.com
methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoateAn intermediate used in the synthesis of related pharmaceutical compounds. google.com

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 4 Methylphenyl Propanal

Aldehyde Functional Group Transformations

The reactivity of 2-Methyl-2-(4-methylphenyl)propanal is largely dictated by its aldehyde functional group. The presence of two methyl groups on the alpha-carbon introduces significant steric hindrance, which influences the rate and mechanism of its reactions compared to less substituted aldehydes. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction pathway for aldehydes. openstax.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

For this compound, the steric bulk around the carbonyl group makes it less reactive than simpler aldehydes like formaldehyde (B43269) or acetaldehyde. libretexts.org The approach of the nucleophile is hindered by the two α-methyl groups. openstax.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Product Reaction Type
H⁻ (from NaBH₄ or LiAlH₄) 2-Methyl-2-(4-methylphenyl)propan-1-ol Reduction
R-MgBr (Grignard Reagent) Secondary Alcohol Grignard Reaction

The reaction with strong nucleophiles like Grignard reagents or organolithium compounds would proceed, but likely at a slower rate than with unhindered aldehydes. Weaker nucleophiles may require acid catalysis to activate the carbonyl group. openstax.org

Oxidation and Reduction Pathways

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Due to the absence of α-hydrogens, this compound cannot be oxidized via mechanisms involving enol or enolate intermediates. However, strong oxidizing agents can still effect the transformation.

Table 2: Oxidation and Reduction Products

Reaction Type Reagent Product
Oxidation KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent) 2-Methyl-2-(4-methylphenyl)propanoic acid

The oxidation to 2-methyl-2-(4-methylphenyl)propanoic acid would require potent oxidizing agents like potassium permanganate (B83412) or Jones reagent. chegg.com

Reduction: Reduction of the aldehyde group yields a primary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comchemguide.co.uk NaBH₄ is a milder reagent, typically used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent used in anhydrous ethers. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Condensation Reactions with Varied Substrates

Crossed-Aldol Condensation: Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. masterorganicchemistry.com However, it can act as the electrophilic partner in a crossed-aldol condensation with an enolizable aldehyde or ketone. wikipedia.orgpearson.com In such a reaction, a base would deprotonate the enolizable carbonyl compound to form a nucleophilic enolate, which would then attack the carbonyl carbon of this compound. srmist.edu.in This approach is synthetically useful as it minimizes the number of possible products that often complicate crossed-aldol reactions between two enolizable partners. wikipedia.org

Cannizzaro Reaction: Aldehydes without α-hydrogens can undergo a disproportionation reaction in the presence of a strong base (like concentrated NaOH), known as the Cannizzaro reaction. libretexts.orglibretexts.org In this reaction, one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid. chemistrysteps.com Therefore, treating this compound with a concentrated base would be expected to yield 2-Methyl-2-(4-methylphenyl)propan-1-ol and the corresponding carboxylate salt, sodium 2-methyl-2-(4-methylphenyl)propanoate. infinitylearn.comquora.comdoubtnut.com A crossed Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can be employed to maximize the yield of the more valuable alcohol product. libretexts.org

Reactivity of the Aromatic Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, and the benzylic methyl group can undergo functionalization.

Electrophilic Aromatic Substitution Reactions

The aromatic ring is substituted with two alkyl groups: a methyl group and a 2-formyl-2-propyl group [-C(CH₃)₂CHO]. Both are alkyl groups and are therefore activating and ortho, para-directing. stackexchange.comyoutube.com The methyl group is a simple activating group. The larger alkyl group, despite the electron-withdrawing aldehyde, is also generally considered an ortho, para-director due to inductive effects and hyperconjugation.

The substitution pattern will be governed by the combined directing effects of these two groups and steric hindrance. The positions ortho to the large -C(CH₃)₂CHO group are sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl group (and meta to the larger alkyl group).

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Major Product(s)
Nitration HNO₃/H₂SO₄ 2-Methyl-5-nitro-2-(4-methylphenyl)propanal
Bromination Br₂/FeBr₃ 3-Bromo-2-methyl-2-(4-methylphenyl)propanal

These reactions are standard electrophilic aromatic substitutions. masterorganicchemistry.com The conditions need to be controlled to prevent reactions with the aldehyde group, especially in Friedel-Crafts reactions where the aldehyde can coordinate with the Lewis acid catalyst.

Side-Chain Functionalization of the Methyl Substituent

The methyl group attached to the benzene ring is a benzylic position and is susceptible to free-radical reactions. uomustansiriyah.edu.iq

Free-Radical Bromination: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) will selectively brominate the benzylic methyl group. libretexts.orgpearson.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, which is the weakest C-H bond, to form a resonance-stabilized benzylic radical. oregonstate.edu This radical then reacts with Br₂ (present in low concentration) or NBS to form the brominated product. libretexts.org

Reaction: this compound + NBS → 2-(4-(Bromomethyl)phenyl)-2-methylpropanal

This benzylic bromide is a versatile synthetic intermediate, which can be converted to alcohols, ethers, amines, and other functional groups via nucleophilic substitution reactions.

Rearrangement Reactions and Migratory Aptitudes

The structure of this compound is analogous to that of neophyl-type compounds, which are classic substrates for studying radical rearrangements. rsc.org These rearrangements are of considerable interest to the chemical community for their applications in organic synthesis. rsc.org

The most pertinent rearrangement reaction for a compound like this compound is the neophyl rearrangement, which is a specific type of 1,2-aryl migration. rsc.org This reaction has been known for decades and is often used as a "radical clock" to probe the kinetics of other radical reactions. rsc.org

The process is initiated by the formation of a radical at the carbon atom bearing the aryl group. In the case of this compound, this would involve the generation of a radical at the C2 position, likely through the abstraction of the aldehydic hydrogen followed by decarbonylation, or through other radical-initiating pathways. Once the primary alkyl radical is formed, the adjacent p-tolyl group can migrate from the quaternary center to the primary radical center. This migration proceeds through a spirocyclic transition state or intermediate. nih.gov

This intramolecular radical migration of an aryl group is a key step in various synthetic methodologies. rsc.org Tandem reactions that combine radical generation with a subsequent neophyl-type rearrangement have been developed for the synthesis of complex molecules, such as α-aryl-β-phosphinylated carbonyl ketones. rsc.org

The facility and regioselectivity of aryl migration are significantly influenced by both electronic and steric factors. In neophyl-type rearrangements, the aptitude of an aryl group to migrate is a critical consideration, especially when multiple, non-equivalent aryl groups are present.

Electronic Effects: The electronic nature of the migrating aryl group can influence the rate of migration. Electron-donating groups on the migrating aryl ring can stabilize the spirocyclic transition state, thus accelerating the rearrangement. The p-tolyl group in this compound, with its electron-donating methyl group, would be expected to have a migratory aptitude comparable to or slightly greater than an unsubstituted phenyl group.

Steric Effects: Steric hindrance plays a crucial role in determining the outcome of these migrations. Studies on related systems, such as the rearrangement of 3,3-diarylcyclobutanone oximes, have shown that steric repulsion can dramatically affect the product distribution. nih.gov In one such study, an oxime bearing a phenyl and a more sterically hindered o-tolyl group rearranged exclusively to the product resulting from the migration of the o-tolyl group. nih.gov In contrast, a similar substrate with phenyl and p-tolyl groups yielded a nearly equal mixture of regioisomers, indicating little electronic differentiation in that specific system. nih.gov This highlights that severe steric hindrance can override subtle electronic effects in directing the migration.

The table below illustrates the influence of substituents on the migratory aptitude in a competitive rearrangement scenario.

Migrating Group 1Migrating Group 2Product Ratio (1:2)Predominant Migrating GroupReference
Phenylp-Tolyl1.3 : 1Phenyl (slight preference) nih.gov
Phenylo-TolylExclusive migration of o-tolylo-Tolyl nih.gov

Data derived from the rearrangement of 3,3-diarylcyclobutanone oximes, demonstrating the impact of steric hindrance.

For this compound itself, having only one aryl group, the question is not of competitive migration but of the rate and feasibility of the p-tolyl group's migration compared to other potential side reactions. The steric congestion around the quaternary center is a key factor that can drive the C-C bond cleavage necessary for the rearrangement. nih.gov

Mechanistic Investigations of Catalyzed Reactions Involving this compound

While specific mechanistic studies on catalyzed reactions involving this compound are not widely documented, its reactivity can be inferred from general principles of aldehyde catalysis. The sterically hindered nature of the α-carbon would likely influence the mechanism and efficiency of such reactions.

For instance, in organocatalysis, proline and its derivatives are commonly used to catalyze reactions of aldehydes via the formation of an enamine intermediate. The generally accepted mechanism involves the transformation of the carbonyl compound into a more nucleophilic enamine. However, the formation of an enamine with a sterically hindered aldehyde like this compound could be slow.

In reactions where an enolate is generated, such as those involving the addition of a lithiated arylsulfonamide to a ketene (B1206846) to form an amide enolate, subsequent single-electron transfer oxidation can trigger a 1,4-aryl migration. nih.gov A similar polar-radical crossover pathway could potentially be envisioned for derivatives of this compound, where an enolate or enamine intermediate is oxidized to initiate a radical cascade involving aryl migration. nih.gov

The table below outlines potential catalyzed reaction types and key mechanistic features applicable to a sterically hindered aldehyde.

Reaction TypeCatalyst TypeKey IntermediateMechanistic Feature
Aldol (B89426)/Mannich ReactionProline / AminocatalystEnamineThe steric hindrance at the α-position could disfavor enamine formation and subsequent C-C bond formation.
α-ArylationTransition Metal / PhotoredoxEnolate / RadicalA polar-radical crossover mechanism could be feasible, where oxidation of an enolate derivative initiates a radical aryl migration. nih.gov

Further research, including kinetic studies and computational analysis, would be necessary to fully elucidate the specific mechanistic pathways for catalyzed reactions of this compound.

Derivatization Strategies for 2 Methyl 2 4 Methylphenyl Propanal

Formation of Acetal (B89532) Derivatives

The conversion of aldehydes into acetals is a fundamental and widely utilized transformation in organic chemistry, primarily for the protection of the carbonyl group. This strategy is reversible and provides a gateway to a variety of other chemical modifications.

Detailed Mechanism of Acetalization

The formation of an acetal from an aldehyde, such as 2-Methyl-2-(4-methylphenyl)propanal, and an alcohol proceeds via a two-stage, acid-catalyzed mechanism. libretexts.org The initial step involves the protonation of the carbonyl oxygen by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub This is followed by the nucleophilic attack of an alcohol molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation of this intermediate by a weak base, typically the solvent or the conjugate base of the acid catalyst, yields a hemiacetal. libretexts.org

A computational study on the acetalization of the similar compound 2-methylbenzaldehyde (B42018) with methanol (B129727) using the ab initio method with a 6-31G* basis set has provided insights into the reaction pathway. The proposed mechanism involves the initial protonation of the aldehyde, followed by nucleophilic attack by methanol to form a hemiacetal intermediate, and subsequent reaction with a second methanol molecule to yield the final acetal product. researchgate.net

Acid-Catalyzed Hemiacetal and Acetal Formation

The reaction of this compound with alcohols in the presence of an acid catalyst leads to the formation of the corresponding hemiacetal and subsequently the acetal. The reaction is typically catalyzed by protic acids such as hydrochloric acid or p-toluenesulfonic acid. khanacademy.org The formation of cyclic acetals is also a common strategy, often employing diols like ethylene (B1197577) glycol or propylene (B89431) glycol.

While specific data for the acetalization of this compound is not widely available in the literature, studies on analogous aromatic aldehydes provide valuable insights. For instance, the acetalization of various aromatic aldehydes with alcohols has been shown to proceed with high efficiency under acidic conditions. The table below illustrates typical conditions and yields for the acid-catalyzed acetalization of aromatic aldehydes with different alcohols, which can be considered representative for the derivatization of this compound.

Table 1: Representative Conditions for Acid-Catalyzed Acetalization of Aromatic Aldehydes

AldehydeAlcohol/DiolCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeMethanolHClMethanol0.5>95
4-MethoxybenzaldehydeEthanolp-TsOHToluene292
BenzaldehydeEthylene Glycolp-TsOHToluene498
2-Naphthaldehyde1,3-PropanediolAmberlyst-15Dichloromethane695

This table presents generalized data from various sources on the acetalization of aromatic aldehydes to illustrate typical reaction parameters and is not specific to this compound.

Application of Green Solvents in Acetalization Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For acetalization reactions, this has led to the exploration of alternative solvents and solvent-free conditions. ijsdr.org Green solvents such as dimethyl sulfoxide (B87167) (DMSO) and water, as well as solvent-free microwave-assisted synthesis, have been investigated for the formation of acetals. ijsdr.org For example, the synthesis of 2-methyl-2-propyl dioxolane has been achieved with high yields of 87% and 88% under solvent-free microwave conditions and in the presence of water, respectively. ijsdr.org

The use of solid acid catalysts, such as mesoporous molecular sieves like Al-SBA-15, also represents a green approach to acetal synthesis, offering advantages like catalyst recyclability and solventless reaction conditions. researchgate.net While specific applications of these green methods to this compound are not extensively documented, the successful acetalization of other aromatic aldehydes using these techniques suggests their potential applicability. rsc.orgrsc.org A study on the acetalization of aldehydes using a recyclable antimony(V) catalyst under solvent-free conditions reported high yields, highlighting a sustainable alternative to traditional methods. rsc.org

Synthesis of Other Advanced Functional Derivatives

Beyond acetals, the aldehyde functionality of this compound can be converted into a variety of other functional groups, leading to advanced derivatives with potentially novel properties and applications. Common derivatives include oximes and hydrazones, formed by the reaction of the aldehyde with hydroxylamine (B1172632) and hydrazines, respectively. khanacademy.org

The reaction with hydroxylamine (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. khanacademy.org These reactions typically proceed under mild conditions and are often used for the characterization of aldehydes and ketones. For example, the formation of a 2,4-dinitrophenylhydrazone often results in a colored precipitate, which can be used as a qualitative test for the carbonyl group. khanacademy.org

While specific research on the synthesis of such derivatives from this compound is limited, the general reactivity of aldehydes suggests that these transformations are readily achievable. The synthesis of hydrazone derivatives of various aromatic aldehydes has been well-established in the literature.

Analytical Derivatization for Enhanced Detection and Separation

Derivatization plays a crucial role in analytical chemistry, particularly in chromatography, where it can be used to improve the volatility, thermal stability, or detectability of an analyte.

Chiral Derivatization for Enantiomeric Analysis

Since this compound possesses a chiral center at the carbon atom bearing the aldehyde group, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are often essential in pharmaceutical and biological studies. As direct enantiomeric separation can be challenging, a common strategy is chiral derivatization. nih.gov This involves reacting the racemic aldehyde with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

A variety of chiral derivatizing agents are available for aldehydes, often targeting the carbonyl group. For instance, chiral hydrazines or amines can react with the aldehyde to form diastereomeric hydrazones or imines. The choice of the CDA is critical and depends on the analyte and the analytical technique to be used. For HPLC analysis with UV or fluorescence detection, the CDA should ideally contain a chromophore or fluorophore to enhance detection sensitivity.

While a specific method for the chiral derivatization of this compound has not been detailed in the literature, the principles of chiral derivatization of aldehydes are well-established. For example, chiral phenethylamine (B48288) derivatives have been successfully separated by GC after derivatization with S-(-)-N-(fluoroacyl)-prolyl chloride. nih.gov This approach could potentially be adapted for the enantiomeric analysis of this compound.

Table 2: Common Chiral Derivatizing Agents for Aldehydes

Chiral Derivatizing AgentFunctional Group TargetedResulting DerivativeAnalytical Technique
(R)- or (S)-1-PhenylethylamineCarbonylDiastereomeric ImineHPLC, GC
(R)- or (S)-α-MethylbenzylamineCarbonylDiastereomeric ImineHPLC, GC
Chiral HydrazinesCarbonylDiastereomeric HydrazoneHPLC
(S)-(-)-N-(Trifluoroacetyl)prolyl chlorideAmine (after conversion)Diastereomeric AmideGC

This table provides examples of chiral derivatizing agents and is not exhaustive.

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. For 2-Methyl-2-(4-methylphenyl)propanal, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the para-substituted phenyl ring will likely appear as two doublets in the range of 7.0-7.5 ppm, characteristic of an AA'BB' spin system. The methyl protons attached to the aromatic ring would produce a singlet around 2.3 ppm. The six equivalent protons of the two methyl groups attached to the quaternary carbon would be observed as a singlet further upfield, likely in the 1.2-1.5 ppm region.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of 190-205 ppm. The quaternary carbon atom attached to the phenyl ring, the two methyl groups, and the aldehyde group would appear around 45-55 ppm. The carbon atoms of the aromatic ring are anticipated to resonate in the 125-145 ppm range, with the ipso-carbon attached to the propanal moiety and the carbon bearing the methyl group showing distinct shifts. The methyl carbons attached to the quaternary center would be observed in the upfield region, typically between 20-30 ppm, while the methyl carbon on the phenyl ring would appear at a similar chemical shift.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton Type Chemical Shift (ppm)
Aldehydic-H9.0 - 10.0 (s)
Aromatic-H7.0 - 7.5 (d)
Aromatic-H7.0 - 7.5 (d)
Ar-CH₃~2.3 (s)
C(CH₃)₂1.2 - 1.5 (s)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 and 2820 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹.

Functional Group Characteristic IR Absorption (cm⁻¹)
Aldehyde C=O Stretch1720 - 1740 (strong)
Aldehyde C-H Stretch2820 and 2720 (medium)
Aromatic C-H Stretch> 3000 (variable)
Aromatic C=C Stretch1450 - 1600 (variable)
Alkyl C-H Stretch< 3000 (strong)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragment would likely result from the cleavage of the formyl group (-CHO), leading to a stable tertiary benzylic carbocation. Another significant fragmentation pathway could involve the loss of a methyl group.

Predicted Fragment Ion m/z Identity
[C₁₁H₁₄O]⁺162Molecular Ion
[C₁₀H₁₃]⁺133[M - CHO]⁺
[C₁₀H₁₁O]⁺147[M - CH₃]⁺
[C₇H₇]⁺91Tropylium ion

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₁H₁₄O) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Theoretical Exact Mass Calculation:

C₁₁: 11 x 12.000000 = 132.000000

H₁₄: 14 x 1.007825 = 14.10955

O₁: 1 x 15.994915 = 15.994915

Total Exact Mass = 162.104465

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. In an MS/MS experiment of this compound, the molecular ion at m/z 162 would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed information about the fragmentation pathways, helping to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of the [M - CHO]⁺ ion (m/z 133) could be further studied to confirm the structure of this key fragment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the target compound from a mixture and for its accurate quantification.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable. A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water, or methanol (B129727) and water. Detection can be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light, typically around 254 nm. Quantification would be performed by creating a calibration curve using standards of known concentrations.

Gas chromatography (GC) is another powerful technique, particularly for volatile compounds. This compound can be analyzed by GC using a non-polar or medium-polarity capillary column. A flame ionization detector (FID) would be suitable for quantification due to its high sensitivity to hydrocarbons. Similar to HPLC, quantification would be based on a calibration curve prepared from standards. Gas chromatography coupled with mass spectrometry (GC-MS) can be used for both separation and identification by comparing the retention time and mass spectrum of the analyte with that of a known standard.

Chromatographic Method Typical Parameters
HPLC Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: Acetonitrile/Water or Methanol/Water gradient
Detection: UV at ~254 nm
Flow Rate: ~1.0 mL/min
GC Column: Non-polar or medium-polarity capillary (e.g., DB-5, HP-5MS)
Carrier Gas: Helium or Hydrogen
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature Program: Optimized for separation from other components

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like aldehydes. Method development for this compound would typically involve a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID offers high sensitivity for organic compounds, while MS provides definitive structural identification.

For a structurally similar compound, 2-Methyl-2-phenylpropanal, GC-MS analysis has been reported, indicating the suitability of this technique. nih.gov A typical method would employ a capillary column, which offers high resolution. The choice of the stationary phase is critical; a mid-polarity phase is often suitable for aromatic compounds. Method parameters are meticulously optimized to ensure efficient separation from impurities and starting materials.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Aromatic Aldehydes

Parameter Typical Value/Condition Purpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness Provides high-resolution separation of volatile compounds.
Stationary Phase Phenyl Methylpolysiloxane (e.g., DB-5ms) Offers good selectivity for aromatic and moderately polar analytes.
Carrier Gas Helium Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample without thermal degradation.
Oven Program Initial 50°C, ramp at 10°C/min to 280°C Separates compounds based on their boiling points and interaction with the stationary phase.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass-to-charge ratio for identification; FID provides quantitative data. epa.gov |

Derivatization is a technique that can be employed if the target analyte exhibits poor chromatographic behavior. epa.govepa.gov However, for a compound like this compound, direct analysis is generally feasible.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are less volatile or thermally sensitive. For aldehydes, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.comsielc.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase. Analytes are eluted by increasing the organic solvent concentration in the mobile phase. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Typical RP-HPLC Method Parameters for Substituted Propanal Compounds

Parameter Typical Condition Rationale
Column C8 or C18, 150 x 4.6 mm, 5 µm particle size C18 provides strong hydrophobic retention, suitable for aromatic compounds. nih.gov
Mobile Phase Acetonitrile and Water with an acid modifier A gradient of increasing acetonitrile is used to elute compounds of varying polarity. sielc.comsielc.com
Acid Modifier Phosphoric acid or Formic acid (0.1%) Improves peak shape and resolution. Formic acid is used for MS-compatibility. sielc.comsielc.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns.
Detection UV Spectrophotometry (e.g., at 258 nm) The aromatic ring in the compound allows for sensitive detection by UV absorbance. nih.gov

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | Controls retention time and separation efficiency. |

This type of method has been successfully applied to the analysis of related structures like 2-Methyl-3-[4-(propan-2-yl)phenyl]propanal, demonstrating its applicability. sielc.com

Chiral Chromatographic Methods Utilizing Derivatized Stationary Phases

Based on its chemical structure, this compound is an achiral molecule as it lacks a stereocenter. Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable.

However, the methodology itself is a critical tool in chemical analysis for resolving enantiomers of chiral compounds. Chiral chromatography relies on the differential interaction between enantiomers and a chiral stationary phase (CSP). bgb-analytik.com Derivatized polysaccharides, such as cellulose and amylose carbamate derivatives coated on a silica support, are among the most widely used and versatile CSPs. windows.net

The principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. bgb-analytik.com The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Table 3: Common Derivatized Stationary Phases for Chiral HPLC

Stationary Phase Type Common Derivatives Typical Application
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) Broad enantioselectivity for a wide range of racemic compounds, including pharmaceuticals. windows.net
Amylose tris(3,5-dimethylphenylcarbamate) Offers complementary selectivity to cellulose-based phases.

| Pirkle-Type (Brush-Type) | Dinitrobenzoyl phenylglycine | Used for separating various classes of compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. bgb-analytik.com |

Mobile phases in chiral chromatography can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase systems, depending on the analyte and the stationary phase. sigmaaldrich.com

Optimization of Chromatographic Separation Parameters

Optimization is a critical step in method development to achieve the best possible separation in the shortest amount of time. The goal is typically to maximize resolution between the target analyte and any impurities while maintaining good peak shape and a reasonable analysis time. researchgate.net

For both GC and HPLC, several parameters can be adjusted to fine-tune the separation. In HPLC, the composition of the mobile phase is a powerful tool. Adjusting the ratio of organic solvent to water, changing the pH, or altering the type and concentration of additives can significantly impact retention and selectivity. researchgate.net Similarly, in GC, the temperature ramp rate of the oven program is crucial for resolving compounds with different boiling points.

A lower flow rate can sometimes increase resolution, particularly in HPLC, though it comes at the cost of a longer run time. sigmaaldrich.com The choice of column, including its dimensions and stationary phase chemistry, is the most fundamental parameter affecting the separation. nih.gov

Table 4: Key Parameters for Chromatographic Optimization

Parameter Effect of Adjustment Goal of Optimization
Mobile Phase Composition (HPLC) Alters retention times and selectivity. Stronger organic solvent reduces retention. Achieve baseline separation of all components (Resolution > 1.5).
Temperature Program (GC) Slower ramp rates increase resolution between closely eluting peaks. Separate compounds with similar boiling points.
Flow Rate (GC/HPLC) Affects efficiency (peak width) and analysis time. An optimal flow rate exists for maximum efficiency. sigmaaldrich.com Balance between achieving good separation and minimizing analysis time.
Column Chemistry The stationary phase dictates the primary separation mechanism (e.g., hydrophobicity, polarity). Select a phase that provides the best selectivity for the specific analytes.

| pH of Mobile Phase (HPLC) | Controls the ionization state of acidic or basic analytes, affecting their retention. | Improve peak shape and control retention of ionizable compounds. |

By systematically adjusting these parameters, a robust and reliable analytical method can be developed for the characterization and quantification of this compound.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 4 Methylphenyl Propanal

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Methyl-2-(4-methylphenyl)propanal is the first step in understanding its three-dimensional structure and the various spatial arrangements it can adopt. The molecule possesses several rotatable bonds, primarily the bond connecting the quaternary carbon to the phenyl ring and the bond between the quaternary carbon and the aldehyde group. The rotation around these bonds gives rise to different conformers, each with a distinct energy level.

Conformational analysis is typically performed using molecular mechanics or quantum mechanics methods. These calculations explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. For this compound, the dihedral angle between the plane of the phenyl ring and the C-C-C=O plane of the propanal moiety is of particular interest. The steric hindrance between the ortho-hydrogens of the phenyl ring and the bulky gem-dimethyl groups, as well as the aldehyde group, will significantly influence the preferred conformation.

Computational studies on similar sterically hindered aromatic compounds suggest that the most stable conformer would likely adopt a staggered arrangement to minimize these steric clashes. The phenyl ring is expected to be twisted out of the plane of the aldehyde group. The energy difference between various conformers, such as eclipsed and staggered forms, can be calculated to determine their relative populations at a given temperature. indiana.edu

Table 1: Illustrative Calculated Conformational Data for this compound

Dihedral Angle (Phenyl-C-C=O)Relative Energy (kcal/mol)Population (%) at 298 K
0° (Eclipsed)5.8< 0.1
60° (Gauche/Staggered)0.099.8
120° (Eclipsed)6.2< 0.1
180° (Anti/Staggered)0.20.2

Note: This data is illustrative and based on typical energy differences for sterically hindered aromatic aldehydes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. nih.govscirp.org These calculations provide detailed information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich p-methylphenyl ring, while the LUMO is likely centered on the carbonyl group of the aldehyde moiety.

Various global and local reactivity descriptors can be calculated from the electronic structure to predict how the molecule will interact with other chemical species. researchgate.net These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks. The carbonyl carbon is predicted to be the primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic substitution. nih.gov

Table 2: Illustrative Calculated Electronic Properties and Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)*

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability of the phenyl ring.
LUMO Energy-1.5 eVIndicates electron-accepting capability of the carbonyl group.
HOMO-LUMO Gap5.0 eVSuggests moderate kinetic stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon gaining an electron.
Electronegativity (χ)4.0 eVOverall electron-attracting tendency.
Chemical Hardness (η)2.5 eVResistance to change in electron distribution.
Electrophilicity Index (ω)3.2 eVGlobal electrophilic nature of the molecule. mdpi.com

Note: These values are illustrative, based on calculations for similar aromatic aldehydes. scirp.orgresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. escholarship.org For this compound, several reactions can be studied computationally, including its oxidation to the corresponding carboxylic acid, reduction to an alcohol, and nucleophilic addition to the carbonyl group. sigmaaldrich.com

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. nist.gov For instance, the mechanism of a Grignard reaction with this compound could be modeled to understand the stereochemical outcome. Computational methods can identify the transition state structures for different attack trajectories, explaining why one stereoisomer might be favored over another. rsc.org

These studies often employ methods like Density Functional Theory (DFT) to locate the transition state geometry, which represents the highest energy point along the reaction coordinate. rsc.org Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgchemspider.com These predictions are invaluable for structure verification and for assigning experimental signals.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org The accuracy of these predictions has significantly improved with the development of sophisticated computational models and can often distinguish between different isomers or conformers. nih.gov The calculated chemical shifts for the aromatic protons, the aldehyde proton, and the methyl protons can be compared with experimental data for validation. For example, the aldehyde proton is expected to have a characteristic downfield chemical shift due to the deshielding effect of the carbonyl group. modgraph.co.ukdocbrown.info

Similarly, the vibrational frequencies from an IR spectrum can be calculated. nist.gov These calculations help in assigning the various absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and alkyl groups, and the bending vibrations of the molecule. nih.gov Comparing the calculated spectrum with an experimental one can confirm the structure of the synthesized compound.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Compound (2-Methyl-2-phenylpropanal)

ParameterPredicted Value (DFT/B3LYP)Experimental Value nih.gov
¹³C NMR (ppm)
Carbonyl C204.5~205
Quaternary C55.2~55
Aromatic C (ipso)138.0~138
Aromatic C (ortho, meta, para)126-130~126-129
Methyl C23.8~24
IR (cm⁻¹)
C=O Stretch1715~1720
Aromatic C-H Stretch3050-3100~3060
Aliphatic C-H Stretch2950-2990~2970

Note: Predicted values are illustrative and based on typical accuracies of DFT calculations for similar molecules. Experimental values are for the analogous compound 2-Methyl-2-phenylpropanal. nih.gov

Computational Approaches in Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and materials science. ufv.br These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov

For a compound like this compound, QSAR models could be developed to predict its potential as, for example, a fragrance ingredient, a pesticide, or a pharmaceutical intermediate. This involves calculating a wide range of molecular descriptors for a set of similar molecules with known activities. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. researchgate.net

Computational software can generate hundreds of descriptors, such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates a selection of these descriptors to the observed activity. ufv.br Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent or desirable compounds.

Applications of 2 Methyl 2 4 Methylphenyl Propanal in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique structure of 2-Methyl-2-(4-methylphenyl)propanal, featuring a sterically hindered yet reactive aldehyde and an aromatic ring suitable for functionalization, positions it as a valuable building block in synthetic chemistry.

Precursor for More Complex Organic Molecules

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in this compound allows for a multitude of transformations to create more intricate molecular architectures. Standard aldehyde reactions can be applied to introduce new functionalities:

Oxidation: The propanal moiety can be oxidized to the corresponding 2-methyl-2-(p-tolyl)propanoic acid, a carboxylic acid that can serve as a precursor for amides, esters, and other acid derivatives. sigmaaldrich.com

Reduction: Reduction of the aldehyde yields 2-methyl-2-(p-tolyl)propan-1-ol. This primary alcohol can be used in etherification or esterification reactions.

Nucleophilic Addition: The aldehyde can react with Grignard reagents or organolithium compounds to form secondary alcohols, extending the carbon skeleton.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to a different class of compounds with varied reactivity.

These transformations highlight the compound's potential as a starting material for creating a diverse library of molecules, which is particularly useful in fields like medicinal chemistry where structural variety is key to discovering new bioactive agents. For instance, structurally related compounds are used as intermediates in the synthesis of pharmaceuticals. chemimpex.com

Intermediate in the Synthesis of Diverse Derivatives

Beyond the immediate transformation of the aldehyde group, this compound can serve as an intermediate for a wide array of derivatives. The presence of the tolyl group offers additional sites for chemical modification.

Reaction TypePotential ReagentsResulting Functional Group
OxidationKMnO₄, CrO₃Carboxylic Acid
ReductionNaBH₄, LiAlH₄Primary Alcohol
Reductive AminationAmine, NaBH₃CNAmine
Wittig OlefinationPh₃P=CHRAlkene
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitration, Bromination (on tolyl ring)

The combination of reactivity at the aldehyde and the aromatic ring allows for a multi-directional approach to synthesis, enabling the creation of a broad spectrum of derivatives from a single starting scaffold. Its isomer, 2-(4-Methylphenyl)propanal, has been noted for its utility in synthesizing various ethylbenzene (B125841) derivatives. biosynth.com

Applications in Polymer Science as a Monomer or Modifier

While specific studies on the use of this compound in polymer science are not prominent, the chemistry of aldehydes, in general, points to several potential applications. Aldehydes can be involved in polymerization through condensation reactions, often with comonomers like phenol, urea, or melamine (B1676169) to form resins. britannica.com

However, the steric hindrance from the two methyl groups at the α-position of this compound would likely inhibit direct polymerization through the aldehyde group, a process that is already challenging for bulkier aldehydes due to low ceiling temperatures. researchgate.net A more plausible role is as a polymer modifier. If incorporated into a polymer chain via another functional group, the pendant aldehyde could be used for post-polymerization modification, such as cross-linking or attaching other molecules. numberanalytics.com Aromatic aldehydes, such as poly(phthalaldehyde), have been explored for applications in drug delivery and sensing due to their stimuli-responsive depolymerization. wikipedia.org Although speculative, derivatives of this compound could potentially be designed to exhibit similar properties.

Role in the Development of Advanced Materials

The development of advanced materials often relies on monomers with specific functional properties. Aldehyde-containing compounds can be used to create functional polymers with reactive sites. numberanalytics.com These reactive pendant aldehyde groups can be used to graft other molecules, create cross-links to enhance mechanical or thermal stability, or introduce biocompatibility. numberanalytics.com While there is no direct research demonstrating the use of this compound in this area, its structure suggests it could be a candidate for creating functional materials if successfully incorporated into a polymer backbone.

Catalytic Applications and Ligand Development

There is no specific literature detailing the use of this compound in catalysis. However, its isomer, 2-(4-Methylphenyl)propanal, is noted to have applications in kinetic and catalysis studies. biosynth.com Aldehydes themselves are not typically used directly as catalysts but can be precursors to ligands for metal catalysts. For example, the aldehyde could be converted via reductive amination to a chiral amine, which could then be used as a ligand in asymmetric catalysis. The tolyl group could also be modified to include donor atoms like phosphorus or sulfur, creating bidentate or tridentate ligands. The development of such ligands from this specific aldehyde remains a hypothetical but chemically feasible area of exploration.

Exploration in Chemical Diversification Strategies and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule in the final steps of a synthesis to generate analogues without starting from scratch. nih.govwikipedia.orgscispace.com A molecule like this compound is an interesting substrate for LSF.

The primary targets for LSF on this molecule would be the C-H bonds.

Aromatic C-H Functionalization: The tolyl group has several C-H bonds that could be selectively functionalized using modern synthetic methods, such as transition-metal-catalyzed C-H activation. acs.org This could allow for the introduction of various groups (e.g., halogens, hydroxyls, amines) at specific positions on the aromatic ring, rapidly creating a library of diverse compounds. nih.gov

Benzylic C-H Functionalization: The methyl group on the aromatic ring (the benzylic position) is another potential site for functionalization, although it can be challenging. acs.org

The ability to selectively modify either the aldehyde or the aromatic C-H bonds makes this compound a potentially useful scaffold for chemical diversification, allowing researchers to fine-tune molecular properties for specific applications. scispace.com

Q & A

Advanced Research Question

  • Reactivity : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map potential energy surfaces for aldol condensation or oxidation pathways.
  • Solvent effects : Use the SMD solvation model to simulate polar (e.g., water) vs. nonpolar (e.g., toluene) environments.
  • Transition state analysis : Locate saddle points using QST2/QST3 methods in Gaussian to identify kinetic barriers.
  • Stability assessment : Molecular dynamics (MD) simulations (e.g., GROMACS) can model thermal decomposition under varying temperatures .

How can researchers assess the environmental and toxicological risks of this compound in laboratory settings?

Basic Research Question

  • Toxicity screening : Follow protocols from the Rotterdam Convention, which classifies structurally related aldehydes (e.g., aldicarb derivatives) as highly toxic .
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri bioluminescence tests for acute toxicity.
  • Handling protocols : Employ fume hoods, PPE, and waste neutralization (e.g., sodium bisulfite for aldehyde deactivation).

What challenges arise in characterizing stereochemical impurities in this compound, and how are they resolved?

Advanced Research Question

  • Chiral impurities : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (MeOH:IPA 90:10) to separate enantiomers.
  • Dynamic resolution : If racemization occurs during analysis, lower the temperature to -20°C and use fast elution methods.
  • X-ray crystallography : Resolve absolute configuration via Flack parameter refinement in SHELXL .

What analytical techniques are critical for validating the purity of this compound in synthetic batches?

Basic Research Question

  • HPLC-DAD : Use a C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm. Calibrate against a USP reference standard (e.g., 99.5% purity).
  • GC-MS : Identify volatile impurities (e.g., unreacted starting materials) using a DB-5MS column and EI ionization.
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

How can researchers address discrepancies between experimental and computational vibrational spectra?

Advanced Research Question

  • Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) in computational workflows to account for overtones.
  • Solvent interactions : Use explicit solvent models (e.g., 3D-RISM) instead of continuum approximations.
  • Experimental recalibration : Verify instrument calibration with polystyrene or indene standards for IR .

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